molecular formula C21H26FN3O4S B6493461 2-ethoxy-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide CAS No. 897618-62-1

2-ethoxy-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide

Cat. No. B6493461
CAS RN: 897618-62-1
M. Wt: 435.5 g/mol
InChI Key: TWKYCJQJBHGBNX-UHFFFAOYSA-N
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Description

The compound “2-ethoxy-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common functional group in pharmaceuticals and can interact with biological targets through hydrogen bonding . The molecule also contains a piperazine ring, which is a feature found in many drugs and is known to influence biological activity . The presence of a fluorophenyl group could potentially enhance the molecule’s ability to penetrate biological membranes .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzamide, piperazine, and fluorophenyl groups would all contribute to the overall shape and properties of the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could be hydrolyzed under acidic or basic conditions, and the ether group could be cleaved by strong acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could increase its solubility in water, while the nonpolar ethoxy and fluorophenyl groups could increase its solubility in organic solvents .

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-ethoxy-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide for lab experiments is its low toxicity. This compound has a low toxicity profile, making it safe to use in both in vivo and in vitro experiments. Additionally, this compound is easy to obtain and is relatively inexpensive. However, one of the main limitations of using this compound for lab experiments is its low solubility in water. This makes it difficult to use this compound in experiments that require a high concentration of the compound.

Future Directions

There are numerous potential future directions for research involving 2-ethoxy-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide. For example, further research could be conducted to better understand the mechanism of action of this compound. Additionally, further research could be conducted to explore the potential therapeutic applications of this compound, such as its use in the treatment of neurological disorders. Additionally, further research could be conducted to explore the potential uses of this compound in drug delivery systems. Finally, further research could be conducted to explore the potential uses of this compound in the development of new drugs.

Synthesis Methods

2-ethoxy-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide can be synthesized using a three-step process. In the first step, 4-fluorophenyl piperazine is reacted with ethyl chloroformate in the presence of triethylamine to form a piperazine-N-ethyl ester. In the second step, the ester is reacted with ethyl 2-ethoxybenzoate in the presence of sodium methoxide to form a piperazine-N-ethoxybenzamide intermediate. In the third step, the intermediate is reacted with sulfonyl chloride in the presence of pyridine to form this compound.

Scientific Research Applications

2-ethoxy-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide has many applications in the field of scientific research. It is used to study the effects of drugs on the human body, as well as to study the mechanisms of action of drugs. This compound is also used to study the biochemical and physiological effects of drugs on cells, tissues, and organs. Additionally, this compound is used to study the pharmacokinetics and pharmacodynamics of drugs.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its toxicity, reactivity, and environmental impact. These properties are typically determined through laboratory testing .

properties

IUPAC Name

2-ethoxy-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O4S/c1-2-29-20-6-4-3-5-19(20)21(26)23-11-16-30(27,28)25-14-12-24(13-15-25)18-9-7-17(22)8-10-18/h3-10H,2,11-16H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKYCJQJBHGBNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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